

A Technical Guide to Historical Synthesis Methods of Acetoacetanilides

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Compound of Interest

Compound Name: *N*-(4-Methylphenyl)-3-oxobutanamide

Cat. No.: B160187

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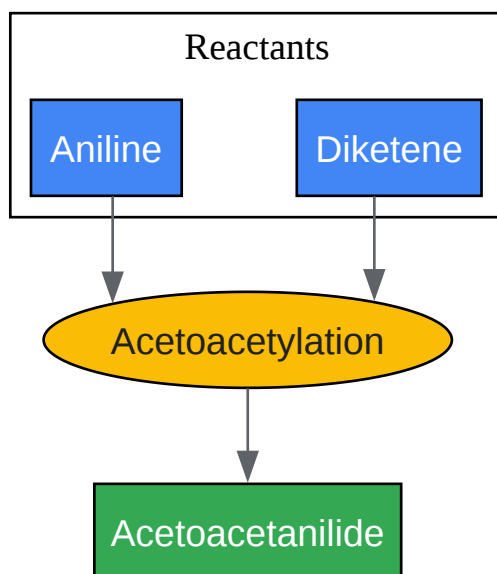
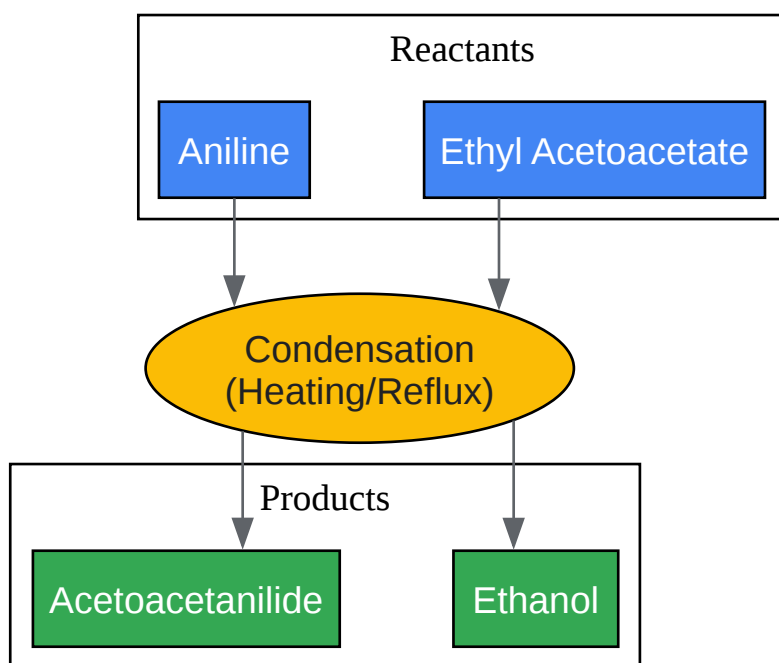
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core historical methods for synthesizing acetoacetanilides, a crucial class of intermediates in the manufacturing of dyes, pigments, pharmaceuticals, and agrochemicals.[1] The document details the primary reaction pathways, provides comprehensive experimental protocols, and presents quantitative data to allow for effective comparison and understanding of these foundational chemical processes.

Synthesis via Ethyl Acetoacetate and Aniline

One of the earliest and most fundamental methods for preparing acetoacetanilides involves the condensation reaction between an aromatic amine (aniline) and an active methylene compound, typically ethyl acetoacetate. This reaction was investigated by Knorr and other early researchers.[2][3] The process generally requires heating the reactants, often for extended periods, to drive the reaction towards the formation of the amide product and ethanol as a byproduct.

Reaction Pathway



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References

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